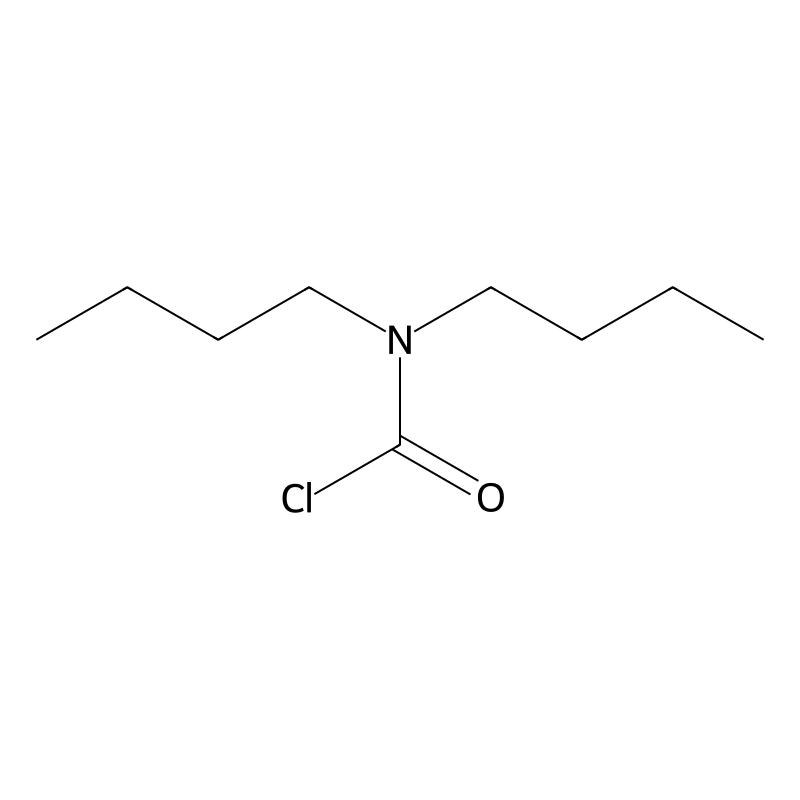

Dibutylcarbamic chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Acylating agent: DBCC can be used as an acylating agent to introduce a dibutylcarbamoyl group (-CO-N(C4H9)2) into organic molecules. This reaction is useful for the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides.

- Preparation of amides: DBCC can be reacted with amines to form amides. Amides are a class of organic compounds with a wide range of applications, including as pharmaceuticals, plasticizers, and solvents.

Analytical Chemistry:

- Precipitating agent: DBCC is a selective precipitating agent for various metal ions, including copper, nickel, and cobalt. This property is useful for the separation and gravimetric determination of these metals.

- Complexation agent: DBCC can form complexes with certain metal ions. These complexes can be used for the selective extraction and separation of metals from complex mixtures.

Material Science:

Dibutylcarbamic chloride is an organic compound with the chemical formula CHClNO. It is classified as a carbamate derivative, characterized by the presence of a carbamic acid moiety substituted with two butyl groups and a chloride atom. This compound appears as a colorless to pale yellow liquid and is known for its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

Currently, there is no documented information regarding a specific mechanism of action for Dibutylcarbamic chloride in biological systems.

Dibutylcarbamic chloride primarily participates in substitution reactions. It reacts with various nucleophiles, such as amines and alcohols, to form corresponding carbamate derivatives. The reaction mechanism typically involves the nucleophilic attack of the nucleophile on the carbon atom of the carbamic chloride, leading to the displacement of the chloride ion. This property allows it to serve as a useful reagent in organic synthesis, particularly in the formation of protected amino acids and other derivatives .

Dibutylcarbamic chloride can be synthesized through several methods:

- Direct Chlorination: One common method involves the chlorination of dibutylcarbamic acid using thionyl chloride or phosphorus pentachloride. This reaction results in the conversion of the carboxylic acid group into a carbamic chloride.

- Reaction with Phosgene: Another approach is the reaction of dibutylamine with phosgene (carbonyl dichloride), which produces dibutylcarbamic chloride along with the release of carbon dioxide .

- Substitution Reactions: The compound can also be synthesized by reacting butanol with phosgene or other chlorinating agents under controlled conditions.

Dibutylcarbamic chloride finds applications primarily in organic synthesis as a reagent for:

- Protecting Groups: It is used to introduce protecting groups for amines in peptide synthesis, which helps prevent unwanted reactions during subsequent steps.

- Synthesis of Carbamate Derivatives: Its ability to react with nucleophiles allows for the formation of various carbamate derivatives that can be utilized in pharmaceuticals and agrochemicals.

- Research: It serves as an important building block in chemical research for developing new compounds and studying reaction mechanisms .

Interaction studies involving dibutylcarbamic chloride have focused on its reactivity with nucleophiles and its role in forming stable carbamate derivatives. These studies are crucial for understanding its potential applications in drug development and materials science. The interactions typically involve kinetic studies that assess reaction rates and mechanisms when dibutylcarbamic chloride is reacted with different nucleophiles .

Dibutylcarbamic chloride shares structural similarities with several other compounds within the carbamate family. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl carbamate | CHNO | Simple structure; used as an insecticide |

| Ethyl carbamate | CHNO | Known for its use in alcoholic beverages |

| Phenyl carbamate | CHNO | Exhibits herbicidal properties |

| Butyric acid carbamate | CHNO | Used in food preservation |

Dibutylcarbamic chloride is unique due to its dual butyl substituents, which enhance lipophilicity compared to simpler carbamates. This property may influence its reactivity and solubility characteristics, making it particularly useful in specific synthetic applications where larger substituents are beneficial .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive